molecular formula C7H11N3O2 B11913143 3-Ethyl-5-methylisoxazole-4-carbohydrazide CAS No. 1094733-72-8

3-Ethyl-5-methylisoxazole-4-carbohydrazide

Katalognummer: B11913143
CAS-Nummer: 1094733-72-8
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: OFKHSUHCOAIQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-methylisoxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C7H11N3O2. It belongs to the isoxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . This compound is characterized by its unique structure, which includes an isoxazole ring substituted with ethyl, methyl, and carbohydrazide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methylisoxazole-4-carbohydrazide typically involves the reaction of 3-ethyl-5-methylisoxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under refluxing methanolic conditions for several hours . The general reaction scheme is as follows:

    Starting Material: 3-Ethyl-5-methylisoxazole-4-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Methanol

    Conditions: Reflux for 3-5 hours

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-methylisoxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and nucleophiles such as amines are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-methylisoxazole-4-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Ethyl-5-methylisoxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethyl-5-methylisoxazole-4-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 3-Carboxy-5-methylisoxazole

Uniqueness

3-Ethyl-5-methylisoxazole-4-carbohydrazide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity .

Eigenschaften

CAS-Nummer

1094733-72-8

Molekularformel

C7H11N3O2

Molekulargewicht

169.18 g/mol

IUPAC-Name

3-ethyl-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C7H11N3O2/c1-3-5-6(7(11)9-8)4(2)12-10-5/h3,8H2,1-2H3,(H,9,11)

InChI-Schlüssel

OFKHSUHCOAIQFW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NOC(=C1C(=O)NN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.